![molecular formula C16H19N3O3S3 B2804878 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2194965-52-9](/img/structure/B2804878.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a bithiophene unit, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophene units are often used in the synthesis of conjugated polymers for organic electronics due to their ability to facilitate charge mobility .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bithiophene unit and the pyrazole ring. The bithiophene unit would contribute to the conjugation and charge mobility of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, bithiophene units are known to undergo various chemical reactions. For instance, they can facilitate the selective ionization of alkaloids in matrix-assisted laser desorption/ionization mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the bithiophene unit. Bithiophene compounds generally have good thermal and chemical stability .Scientific Research Applications
- Details : Researchers have synthesized compound L through classical Schiff-base condensation between 1,5-bis(2-aminophenoxy)-3-oxapentane (A) and 2,2´-bithiophene carbaldehyde (B) . The resulting compound shows potential as an emissive sensing material.
- Details : Researchers have harnessed microwave irradiation to prepare n-type benzotriazole semiconductors, including bithiophene derivatives . These materials can enhance charge transport in OFETs.
Fluorescence Chemosensors
Organic Semiconductors
Mechanism of Action
Target of Action
It is known that the compound contains a 2,2’-bithiophene moiety , which is often used in the synthesis of small molecules or polymer semiconductors in applications of organic electronics .
Mode of Action
Compounds containing a 2,2’-bithiophene moiety are known to facilitate charge mobility due to the π-electrons present in the system . This suggests that the compound may interact with its targets by influencing electron transfer processes.
Biochemical Pathways
It is known that compounds containing a 2,2’-bithiophene moiety can be involved in various biochemical reactions, including those related to the synthesis of small molecules or polymer semiconductors .
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-8-13(20)15-5-4-14(24-15)12-6-7-23-9-12/h4-7,9,13,17,20H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAIONNMWRUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.